BQCA

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

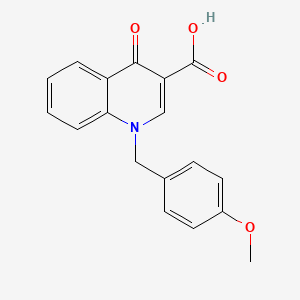

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBBTGCKPRSPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363104 | |

| Record name | BQCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338747-41-4 | |

| Record name | BQCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338747-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (BQCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Benzyl quinolone carboxylic acid (BQCA), is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Its remarkable selectivity for the M1 receptor subtype makes it a valuable research tool and a promising therapeutic candidate for neurological disorders involving cognitive deficits, such as Alzheimer's disease. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, synthesis, and key experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 338747-41-4 |

| Synonyms | This compound, Benzyl quinolone carboxylic acid |

| Molecular Formula | C₁₈H₁₅NO₄ |

| Molecular Weight | 309.32 g/mol |

Mechanism of Action

This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but significantly enhances the affinity and/or efficacy of acetylcholine.

The allosteric binding site for this compound on the M1 receptor has been identified to be in the extracellular vestibule, involving key amino acid residues such as Tyrosine-179 (Y179) in the second extracellular loop and Tryptophan-400 (W400) in the seventh transmembrane domain. By binding to this site, this compound potentiates the effect of ACh, leading to a more robust downstream signaling cascade upon receptor activation.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the activation of extracellular signal-regulated kinases (ERK). This compound has been shown to enhance these downstream signaling events, including inositol phosphate turnover and ERK phosphorylation.[1] Interestingly, this compound also promotes the recruitment of β-arrestin to the M1 receptor, a mechanism that may play a role in the cholinergic modulation of memory.[1][2]

Signaling Pathway of M1 Receptor and this compound Modulation

References

Unveiling the Biological Potential of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone in the development of potent antibacterial agents, famously represented by the fluoroquinolone antibiotics. The biological activity of these compounds is critically influenced by the substituent at the N-1 position. This technical guide provides an in-depth exploration of the anticipated biological activities of a specific derivative, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. While direct experimental data for this compound is not extensively available in public literature, this document extrapolates its potential activities based on the well-established mechanism of action of the quinolone class and structure-activity relationship (SAR) studies of closely related analogues. This guide also furnishes detailed experimental protocols and data presentation frameworks to facilitate future research and drug development efforts centered on this molecule.

Introduction

The quinolone class of compounds has had a profound impact on antibacterial therapy. Their core structure, a 4-oxo-1,4-dihydroquinoline ring system, is essential for their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The substituent at the N-1 position is a key determinant of the compound's potency, spectrum of activity, and pharmacokinetic properties. The introduction of a benzyl group at this position, particularly one bearing a methoxy substituent, presents an interesting chemical modification that warrants investigation for its potential to modulate biological activity. This document serves as a comprehensive resource on the predicted biological profile of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, its likely mechanism of action, and the experimental methodologies required for its evaluation.

Predicted Biological Activity and Mechanism of Action

Based on the extensive body of research on quinolone derivatives, the primary biological activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is expected to be antibacterial.

Antibacterial Activity

The core mechanism of action is anticipated to be the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria.

-

DNA Gyrase (a type II topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.

-

Topoisomerase IV (a type II topoisomerase): Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.

Inhibition of these enzymes by quinolones leads to the stabilization of the enzyme-DNA cleavage complex. This results in the accumulation of double-strand DNA breaks, ultimately triggering a cascade of events leading to bacterial cell death. The N-1 substituent, in this case, the 4-methoxybenzyl group, can influence the interaction with the enzyme-DNA complex and affect the overall potency.

Potential Cytotoxic Activity

While the primary targets of quinolones are bacterial topoisomerases, at higher concentrations, some derivatives have shown inhibitory effects on mammalian topoisomerase II, which can lead to cytotoxicity. Therefore, it is crucial to evaluate the cytotoxic potential of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against various cell lines to determine its therapeutic index.

Quantitative Data Presentation

To facilitate a clear comparison of the biological activity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, all quantitative data should be summarized in structured tables. The following are example templates for presenting anticipated data.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data |

| Streptococcus pneumoniae | Gram-positive | Data |

| Escherichia coli | Gram-negative | Data |

| Pseudomonas aeruginosa | Gram-negative | Data |

| Klebsiella pneumoniae | Gram-negative | Data |

Table 2: In Vitro Enzyme Inhibition Assay (IC50)

| Enzyme | Source | IC50 (µM) |

| DNA Gyrase | E. coli | Data |

| Topoisomerase IV | S. pneumoniae | Data |

Table 3: In Vitro Cytotoxicity Assay (IC50)

| Cell Line | Tissue of Origin | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | Data |

| HepG2 | Human Hepatocellular Carcinoma | Data |

| A549 | Human Lung Carcinoma | Data |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of the biological activity of the target compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacterial strains.

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton agar) and incubate overnight at 37°C.

-

Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

-

-

Enzyme Addition and Incubation:

-

Add a defined unit of DNA gyrase to the reaction mixture.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Reaction Termination and Gel Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Quantification:

-

Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.

-

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the compound's ability to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

-

Reaction Setup:

-

Prepare a reaction mixture containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 10 mM MgCl₂, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin), kDNA, and different concentrations of the test compound.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a specific unit of topoisomerase IV.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

-

Termination and Gel Electrophoresis:

-

Terminate the reaction with a stop buffer.

-

Separate the reaction products on a 1% agarose gel.

-

-

Analysis:

-

Visualize the DNA bands after staining. Inhibition of decatenation results in the kDNA remaining in the well, while successful decatenation releases minicircles that migrate into the gel. The IC50 is the concentration at which 50% of the decatenation activity is inhibited.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

-

Cell Seeding:

-

Seed mammalian cells (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: Mechanism of action of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Workflows

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly antibacterials. Based on the well-understood pharmacology of the quinolone class, this compound is predicted to exert its primary biological effect through the inhibition of bacterial DNA gyrase and topoisomerase IV. The presence of the 4-methoxybenzyl group at the N-1 position may confer unique properties regarding potency, spectrum of activity, and cellular uptake, which necessitates thorough experimental validation.

Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo evaluation using the protocols outlined in this guide. Structure-activity relationship studies involving modifications of the benzyl substituent could further optimize the biological activity and selectivity. Furthermore, investigations into its potential as an anticancer agent, given the known activity of some quinolones against mammalian topoisomerases, could open new avenues for its therapeutic application. This technical guide provides the foundational knowledge and methodological framework to propel such research forward.

A Comprehensive Technical Review of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a notable member of the quinolone carboxylic acid family, has garnered attention in medicinal chemistry for its potential as a selective allosteric modulator. This technical guide provides a detailed overview of its synthesis, pharmacological activity, and the experimental methodologies employed in its evaluation. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development efforts in this area.

Synthesis and Characterization

The synthesis of 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is typically achieved through a multi-step process. A common synthetic route involves the Gould-Jacobs reaction, where a substituted aniline reacts with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent N-alkylation and hydrolysis.

Experimental Protocol: Synthesis

A representative synthetic procedure is as follows:

-

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate: Aniline is reacted with diethyl ethoxymethylenemalonate (DEMM) at elevated temperatures, followed by thermal cyclization in a high-boiling point solvent like Dowtherm A to yield the quinolone scaffold.

-

Step 2: N-Alkylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is N-alkylated using 4-methoxybenzyl chloride in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Step 3: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an aqueous-alcoholic solvent mixture, followed by acidification to precipitate the desired product, 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Biological Activity and Pharmacological Data

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been investigated as an allosteric modulator of G protein-coupled receptors, particularly the M1 muscarinic acetylcholine receptor. Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from pharmacological assays.

| Assay Type | Parameter | Value | Reference |

| M1 Muscarinic Receptor Binding | pKB | 6.20 ± 0.04 | [1] |

| M1 Muscarinic Receptor Functional Assay | pEC50 (Agonist activity) | 5.38 ± 0.05 | [1] |

| M1 Muscarinic Receptor Functional Assay | α (Cooperativity factor with ACh) | 1.83 ± 0.36 | [1] |

| M1 Muscarinic Receptor Functional Assay | β (Functional cooperativity with ACh) | 0.96 ± 0.16 | [1] |

| M1 Muscarinic Receptor Functional Assay | τB (Intrinsic efficacy) | 0.28 ± 0.05 | [1] |

pKB represents the negative logarithm of the equilibrium dissociation constant for the allosteric modulator. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. α and β are cooperativity factors describing the effect of the allosteric modulator on the binding and function of the orthosteric agonist (acetylcholine, ACh), respectively. τB is a measure of the intrinsic efficacy of the allosteric modulator.

Experimental Methodologies

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the compound for the target receptor. Typically, these assays involve incubating cell membranes expressing the receptor of interest with a radiolabeled orthosteric ligand (e.g., [3H]NMS for the M1 muscarinic receptor) in the presence and absence of the test compound. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the allosteric binding affinity (KB) can be calculated.

Functional Assays

Functional assays, such as intracellular calcium mobilization or inositol phosphate accumulation assays, are used to assess the functional activity of the compound. For Gq-coupled receptors like the M1 muscarinic receptor, agonist activation leads to an increase in intracellular calcium levels. The potency (pEC50) and efficacy of the compound as an allosteric modulator are determined by measuring the concentration-dependent response in the presence of a fixed concentration of the orthosteric agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the M1 muscarinic receptor and a typical experimental workflow for evaluating allosteric modulators.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for Allosteric Modulator Evaluation.

Conclusion

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a valuable chemical scaffold for the development of selective allosteric modulators. The data and methodologies presented in this guide provide a foundation for researchers to build upon in the pursuit of novel therapeutics targeting G protein-coupled receptors. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the discovery of agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

The Dawn of a Synthetic Era: A Technical Guide to the Discovery and History of Quinolone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of quinolone carboxylic acids, a class of synthetic antibacterial agents that has had a profound impact on the treatment of infectious diseases. From a serendipitous laboratory observation to the development of broad-spectrum fluoroquinolones, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the evolution of our understanding of these crucial therapeutic agents.

The Accidental Discovery: A Byproduct of Antimalarial Research

The story of quinolones begins not with a targeted search for new antibiotics, but as an unexpected outcome of research into antimalarial drugs. In the late 1950s, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, Dr. George Lesher and his colleagues isolated a byproduct that exhibited modest antibacterial properties.[1] This compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] Although its antibacterial effect was not potent, this discovery served as the crucial lead structure that sparked a new direction in antibacterial drug discovery.

Further investigation and structural modifications of this initial lead compound led to the synthesis of the first clinically significant quinolone, nalidixic acid, in 1962.[3][4][5] Technically a naphthyridone due to the presence of two nitrogen atoms in its fused ring system, nalidixic acid is considered the progenitor of the entire quinolone class.[3][5] It was introduced for clinical use in 1967, primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[3][4]

The Rise of the Fluoroquinolones: Expanding the Spectrum

While nalidixic acid was a valuable therapeutic agent, its spectrum of activity was largely limited to Gram-negative enteric bacteria.[3][6] The major breakthrough in the development of quinolones came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[5][6] This modification dramatically enhanced the antibacterial potency and expanded the spectrum of activity to include Gram-positive bacteria and atypical pathogens.[5][7] These new compounds were termed fluoroquinolones.

The development of fluoroquinolones is often categorized into generations, each characterized by an improved spectrum of activity:

-

First-generation: Primarily nalidixic acid, with a narrow spectrum against Gram-negative bacteria.[5][7]

-

Second-generation: Included ciprofloxacin and norfloxacin, which demonstrated enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[5][7]

-

Third-generation: Levofloxacin is a key example, with further expanded activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[5][7]

-

Fourth-generation: Moxifloxacin represents this class, possessing broad-spectrum activity that includes anaerobic bacteria.[5][7]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[6][8][9][10]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription.[8][11] In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[10][11]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[8][10] In many Gram-positive bacteria, topoisomerase IV is the main target.[10][11]

By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately triggering a cascade of events that result in bacterial cell death.[9][11]

Figure 1: Signaling pathway of quinolone antibacterial action.

Quantitative Data: Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key quinolone carboxylic acids against common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC Values (µg/mL) for First and Second Generation Quinolones

| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Nalidixic Acid | 4 - 32 | >128 | >128 |

| Ciprofloxacin | ≤0.004 - 1 | 0.12 - 1 | 0.25 - 4 |

Table 2: MIC Values (µg/mL) for Third and Fourth Generation Fluoroquinolones

| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Levofloxacin | ≤0.03 - 0.5 | 0.12 - 2 | 0.5 - 8 |

| Moxifloxacin | ≤0.03 - 0.25 | ≤0.03 - 0.5 | 2 - 8 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Synthesis of a Quinolone Core Structure via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of the 4-hydroxyquinoline scaffold, a key intermediate in the production of many quinolone antibiotics.

References

- 1. rroij.com [rroij.com]

- 2. Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. Green Synthesis of Nalidixic Acid by Ionic Liquid | International Pharmacy Acta [journals.sbmu.ac.ir]

- 6. ablelab.eu [ablelab.eu]

- 7. Chemotherapeutic potential of cow urine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 10. idexx.com [idexx.com]

- 11. researchgate.net [researchgate.net]

Determining the Solubility of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to determining the solubility profile of the compound 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a framework of established experimental protocols and data presentation standards to enable researchers to generate and organize this critical physicochemical property.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone carboxylic acid derivative, requires a thorough understanding of its solubility in various solvent systems to inform formulation development, preclinical studies, and ultimately, its therapeutic efficacy. This guide details the methodologies for both qualitative and quantitative solubility assessment.

Data Presentation

A structured presentation of solubility data is essential for clear interpretation and comparison. The following table provides a standardized format for recording experimentally determined solubility values.

Table 1: Solubility Profile of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Observations |

| Purified Water | 25 ± 2 | Shake-Flask | |||

| 0.1 M HCl | 25 ± 2 | Shake-Flask | |||

| Phosphate Buffer (pH 7.4) | 25 ± 2 | Shake-Flask | |||

| 5% NaOH | 25 ± 2 | Shake-Flask | |||

| 5% NaHCO₃ | 25 ± 2 | Shake-Flask | |||

| Ethanol | 25 ± 2 | Shake-Flask | |||

| Methanol | 25 ± 2 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Shake-Flask | |||

| Diethyl Ether | 25 ± 2 | Qualitative |

Experimental Protocols

The following sections describe detailed methodologies for determining the solubility of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of the compound's solubility in a range of common solvents.

Materials:

-

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Small test tubes

-

Vortex mixer

-

Solvents: Purified Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl[1][2]

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[1]

-

Add 0.75 mL of the selected solvent in small portions.[1]

-

After each addition, shake the test tube vigorously.[1]

-

Observe for complete dissolution. If the compound dissolves, it is considered soluble in that solvent.

-

If the compound is water-soluble, its acidic or basic nature can be initially assessed using litmus paper.[3]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4]

Materials:

-

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Screw-capped vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Selected solvents (as listed in Table 1)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a screw-capped vial containing a known volume of the desired solvent.[5] An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours of agitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6] A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[7]

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL and mol/L.

-

Record the temperature at which the experiment was conducted.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: General workflow for solubility determination.

Caption: Decision tree for qualitative solubility classification.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. www1.udel.edu [www1.udel.edu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Spectral Data Analysis of BQCA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Benzylquinolone Carboxylic Acid (BQCA), a significant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed insights into the structural confirmation and characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound, with the IUPAC name 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a pivotal molecule in the study of neurodegenerative diseases. Its selective potentiation of the M1 receptor presents a promising therapeutic avenue for cognitive disorders such as Alzheimer's disease. Accurate and thorough spectral analysis is fundamental to confirming its molecular structure and purity, which is crucial for its application in research and development.

Spectral Data Analysis

The following sections present a summary of the key spectral data obtained for this compound. This data is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 14.90 | s | 1H | -COOH |

| 8.90 | s | 1H | H-2 |

| 8.27 | d | 1H | H-5 |

| 7.85 | t | 1H | H-7 |

| 7.72 | d | 1H | H-8 |

| 7.55 | t | 1H | H-6 |

| 7.33 | d | 2H | H-2', H-6' |

| 6.91 | d | 2H | H-3', H-5' |

| 5.60 | s | 2H | -CH₂- |

| 3.75 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 172.5 | -COOH |

| 166.0 | C-4 |

| 159.2 | C-4' |

| 147.0 | C-2 |

| 139.8 | C-8a |

| 133.5 | C-7 |

| 128.5 | C-2', C-6' |

| 127.0 | C-4a |

| 126.8 | C-5 |

| 126.5 | C-1' |

| 125.8 | C-6 |

| 118.0 | C-8 |

| 114.5 | C-3', C-5' |

| 110.0 | C-3 |

| 55.2 | -OCH₃ |

| 55.0 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic absorption of infrared radiation.

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| 1725 | Strong | C=O stretch (Carboxylic acid) |

| 1640 | Strong | C=O stretch (Quinolinone) |

| 1605, 1510 | Medium | C=C stretch (Aromatic rings) |

| 1250 | Strong | C-O stretch (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of this compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data of this compound

| m/z (Da) | Interpretation |

| 309.10 | [M]⁺ (Molecular Ion) |

| 264.09 | [M - COOH]⁺ |

| 121.07 | [C₈H₉O]⁺ (Methoxybenzyl fragment) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

-

Sample Preparation: 10 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8278 Hz

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038 Hz

-

IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.

-

Sample Preparation: A small amount of this compound was mixed with potassium bromide (KBr) and compressed into a thin pellet.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mass Spectrometry

-

Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source was used.

-

Sample Preparation: this compound was dissolved in methanol to a concentration of 1 mg/mL.

-

Acquisition:

-

Ionization Mode: Positive ion mode

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the spectral analysis of this compound and the signaling pathway it modulates.

Caption: Experimental workflow for this compound analysis.

Caption: M1 receptor signaling pathway modulated by this compound.

Signaling Pathway of this compound Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, acetylcholine, to the orthosteric site of the M1 receptor is enhanced by this compound binding to a distinct allosteric site. This potentiation leads to a more robust activation of the Gq/11 protein.

Upon activation, the Gq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). These downstream events culminate in various cellular responses, including neuronal excitation, which is thought to underlie the cognitive-enhancing effects of M1 receptor activation.

Conclusion

The spectral data and methodologies presented in this guide provide a comprehensive foundation for the analytical characterization of this compound. The consistency across NMR, IR, and Mass Spectrometry data confirms the chemical structure of this compound, ensuring its identity and purity for use in further research and drug development endeavors. The elucidation of its modulatory effect on the M1 receptor signaling pathway underscores its therapeutic potential. This document serves as a critical reference for scientists working with this important pharmacological tool.

Potential biological targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Potential Biological Targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and potential for substitution at various positions allow for the fine-tuning of its interaction with biological macromolecules. This technical guide focuses on elucidating the potential biological targets and mechanisms of action for a specific derivative, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

While direct experimental data for this particular molecule is not extensively available in public literature, a comprehensive analysis of structurally related quinoline, quinolinone, and dihydroquinoline derivatives allows for the formulation of strong hypotheses regarding its primary biological targets. Evidence points towards three interconnected areas of activity: inhibition of tubulin polymerization , inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity , and the resulting downstream effects of cell cycle arrest and apoptosis induction . This document will explore the evidence for each potential target, provide detailed experimental protocols for their investigation, and present quantitative data from analogous compounds to guide future research.

Potential Target 1: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Numerous quinoline-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. This interaction prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[3][4][5]

Evidence from Structurally Related Compounds

Several studies have demonstrated that derivatives of the quinoline scaffold exhibit significant tubulin polymerization inhibitory activity. These compounds often induce cell cycle arrest at the G2/M phase, a hallmark of anti-mitotic agents.[6] The potency of these derivatives highlights the potential of the quinoline core to serve as a pharmacophore for targeting the tubulin cytoskeleton.

Quantitative Data: Tubulin Polymerization Inhibition by Quinoline Derivatives

| Compound Class | Specific Compound Example | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Quinoline Derivative | Compound 4c (a novel quinoline derivative) | 17 ± 0.3 | MDA-MB-231 (Breast) | Not specified for this compound | [3][6] |

| Quinoline-Carboxamide | Compound 3b | 13.29 | Not Applicable | Not specified for this compound | [7] |

| Quinoline-Carboxamide | Compound 3d | 13.58 | Not Applicable | Not specified for this compound | [7] |

| Fused Quinoline | Unspecified | 22.21 - 24.73 | Not Applicable | Not specified for this compound | [7] |

| Combretastatin A-4 Analog | Compound 12c (Quinoline derivative) | Not specified | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | [4] |

Note: The table summarizes data from various quinoline derivatives to indicate the potential activity range for this class of compounds.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in absorbance or fluorescence over time.

Materials:

-

Purified tubulin protein (>99% pure, e.g., porcine or bovine)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

-

Glycerol

-

Test compound (1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) dissolved in an appropriate solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Colchicine, Paclitaxel as a stabilizer control)

-

Pre-warmed 96-well plates

-

Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm (absorbance) or with appropriate filters for a fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm)[8]

Procedure:

-

Preparation: Thaw purified tubulin, GTP, and other buffer components on ice.[9] Prepare a stock solution of the test compound.

-

Reaction Setup: On ice, resuspend the purified tubulin protein in cold G-PEM buffer containing glycerol to the desired final concentration (e.g., 2 mg/mL).[8][10]

-

Compound Addition: Aliquot the tubulin solution into wells of a cold 96-well plate. Add various concentrations of the test compound or reference compounds to the wells. Include a solvent control (e.g., DMSO).

-

Initiation of Polymerization: Transfer the 96-well plate to a spectrophotometer or fluorometer pre-warmed to 37°C.[10]

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm or fluorescence every minute for 60-90 minutes.[9][10]

-

Analysis: Plot the absorbance/fluorescence versus time. An increase in signal indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to the solvent control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations: Tubulin Inhibition Mechanism and Workflow

Caption: Proposed mechanism of tubulin polymerization inhibition.

Caption: Experimental workflow for the tubulin polymerization assay.

Potential Target 2: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR activation is a key driver in the development and progression of various cancers. The quinazoline and quinoline scaffolds are foundational elements in many clinically approved EGFR tyrosine kinase inhibitors (TKIs).[11][12] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.

Evidence from Structurally Related Compounds

Numerous quinazoline and quinoline derivatives have been synthesized and shown to possess potent EGFR inhibitory activity. The structural similarity of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to these known inhibitors suggests it may also target the EGFR kinase domain.

Quantitative Data: EGFR Kinase Inhibition by Quinoline/Quinazolinone Derivatives

| Compound Class | Specific Compound Example | EGFR Kinase IC50 | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Quinazolinone Derivative | Compound 24 | 13.40 nM | COLO-205 (Colon) | GI50: 15.1 µM | [11] |

| Fluoroquinazolinone | Compound 6 | 0.35 ± 0.01 µM (EGFR assay) | MCF-7 (Breast) | Not specified | [13] |

| Dioxino-quinazoline | Compound 13c | 10.29 nM - 652.3 nM (range for series) | A549, NCI-H157 (Lung) | 8.82 - 10.24 µM | [12] |

| Quinoxalinone Derivative | Compound CPD4 | 3.04 ± 1.24 nM (mutant EGFR) | H1975 (Lung) | 3.47 ± 2.20 µM | [14] |

| Quinoline-vinyl triamide | Compound 8c | 0.14 µM | Breast Cancer | Not specified | [15] |

Note: This table includes data for various related scaffolds to demonstrate the potential for EGFR inhibition.

Experimental Protocol: In Vitro EGFR Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. Luminescent or fluorescent-based readouts are common.

Materials:

-

Recombinant human EGFR kinase (wild-type or mutant)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[16]

-

ATP

-

Synthetic peptide substrate (e.g., Y12-Sox conjugated peptide)[16]

-

Test compound

-

Reference inhibitor (e.g., Gefitinib, Erlotinib)

-

384-well microtiter plates

-

Plate reader for fluorescence or luminescence detection

-

ADP-Glo™ Kinase Assay kit (alternative luminescent method)[17]

Procedure (Fluorescence-based): [16]

-

Enzyme and Compound Pre-incubation: In a 384-well plate, add EGFR enzyme diluted in kinase reaction buffer.

-

Add serial dilutions of the test compound or reference inhibitor. Include a solvent (DMSO) control.

-

Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a mix of the peptide substrate and ATP in kinase reaction buffer.

-

Add the substrate/ATP mix to each well to start the kinase reaction.

-

Data Acquisition: Immediately place the plate in a plate reader and monitor the increase in fluorescence (e.g., λex 360 nm / λem 485 nm) over time (e.g., every 71 seconds for 30-120 minutes).[16]

-

Analysis: Determine the initial reaction velocity from the linear portion of the progress curves. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: EGFR Signaling Pathway and Assay Workflow

Caption: Simplified EGFR signaling pathway showing potential inhibition.

Caption: Experimental workflow for an in vitro EGFR kinase assay.

Downstream Cellular Effects: Cell Cycle Arrest & Apoptosis

Both tubulin polymerization inhibition and EGFR signaling blockade converge on the regulation of the cell cycle and the induction of apoptosis. Anti-mitotic agents cause cells to arrest in the G2/M phase of the cell cycle, while EGFR inhibitors can induce arrest at the G1/S or G2/M checkpoint and trigger apoptosis by disrupting pro-survival signals. Therefore, evaluating the effect of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on these fundamental cellular processes is a critical step in elucidating its mechanism of action.

Experimental Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[18][19]

-

Flow cytometer

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

-

Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at ~300 x g for 5 minutes.

-

Washing: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again.

-

Fixation: Resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.

-

Incubation: Incubate at room temperature for 15-30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Experimental Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

-

Cancer cell line of interest

-

Test compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[20]

-

Flow cytometer

Procedure: [21]

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Harvesting: Collect all cells (adherent and floating) and centrifuge.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1-5 x 10⁵ cells per sample.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[22] The results will quadrant the cell population:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Visualizations: Cell Cycle and Apoptosis Pathways and Workflows

Caption: The cell cycle, highlighting the G2/M arrest point.

References

- 1. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. promega.com.cn [promega.com.cn]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. bosterbio.com [bosterbio.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Apoptosis Protocols | USF Health [health.usf.edu]

The Pharmacokinetic Profile of Benzyl Quinolone Carboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl quinolone carboxylic acid (BQCA) and its derivatives have emerged as a significant class of compounds in neuropharmacology, primarily due to their activity as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] Activation of the M1 receptor is a key therapeutic strategy for mitigating cognitive decline in central nervous system (CNS) disorders such as Alzheimer's disease.[1][2] this compound exhibits high selectivity for the M1 receptor subtype, offering a promising avenue for targeted therapies with potentially fewer side effects compared to non-selective cholinergic agents.[1][2][3] A thorough understanding of the pharmacokinetic properties of these derivatives is paramount for their development into clinically viable therapeutic agents. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant biological pathways associated with benzyl quinolone carboxylic acid derivatives.

Pharmacokinetic Data

The preclinical evaluation of this compound and its analogues has provided initial insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. The following tables summarize the key quantitative pharmacokinetic parameters from in vivo studies in rodent and canine models.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a single 10 mg/kg Intraperitoneal (i.p.) Administration

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | 1526.4 ± 112.5 | ng/mL |

| Tmax (Time to Maximum Concentration) | 0.5 | h |

| AUC0-t (Area Under the Curve from 0 to last measurement) | 3487.2 ± 215.8 | ng·h/mL |

| AUC0-∞ (Area Under the Curve from 0 to infinity) | 3610.7 ± 228.4 | ng·h/mL |

| t1/2 (Half-life) | 2.8 ± 0.3 | h |

| CL (Clearance) | 2.8 ± 0.2 | L/h/kg |

| Vd (Volume of Distribution) | 11.2 ± 1.1 | L/kg |

Data sourced from a pharmacokinetic and tissue distribution study of this compound in Sprague-Dawley rats.[1]

Table 2: Tissue Distribution of this compound in Sprague-Dawley Rats 30 minutes Post-Intraperitoneal Administration (10 mg/kg)

| Tissue | Concentration (ng/g) |

| Brain | 189.6 ± 21.3 |

| Heart | 356.2 ± 38.7 |

| Liver | 4215.8 ± 356.4 |

| Spleen | 289.4 ± 29.1 |

| Lung | 1542.7 ± 142.8 |

| Kidney | 3875.1 ± 312.9 |

| Stomach | 215.6 ± 25.4 |

| Intestine | 452.3 ± 48.9 |

Data indicates significant distribution to various tissues, with the highest concentrations observed in the liver and kidney, suggesting these as primary sites of metabolism and excretion. Brain exposure is evident, which is crucial for its intended CNS activity.[1][4] In mice, this compound has been shown to reach maximal brain exposure between 30 and 60 minutes after intraperitoneal administration, with stable levels for approximately 4 hours.[4]

Table 3: Pharmacokinetic Parameters of a this compound Analogue (Quinolizidinone Carboxylic Acid Derivative - 10i) in Rats and Dogs

| Species | Route | Dose (mg/kg) | Bioavailability (F%) | t1/2 (h) | Clearance (mL/min/kg) |

| Rat | i.v. | 2 | - | 6.4 | 10.8 |

| Rat | p.o. | 10 | 23 | - | - |

| Dog | i.v. | 1 | - | 1.5 | 16.2 |

| Dog | p.o. | 5 | 28 | - | - |

This analogue, where the quinolone ring system is replaced by a quinolizidinone, demonstrates adequate oral bioavailability in both rats and dogs, highlighting the potential for developing orally active this compound derivatives.[5]

Experimental Protocols

The acquisition of reliable pharmacokinetic data is contingent on well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound in Sprague-Dawley (SD) rats.

Animal Model: Male Sprague-Dawley rats (180-220 g). Animals are housed in a well-ventilated facility with a 12-hour light/dark cycle and provided with food and water ad libitum. A 12-hour fasting period is observed before the experiment.[1]

Dosing: this compound is administered via an intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1]

Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis.

Tissue Distribution: At a specified time point (e.g., 30 minutes post-dose), animals are euthanized, and various tissues (brain, heart, liver, spleen, lung, kidney, stomach, and intestine) are collected. Tissues are washed with saline, blotted dry, weighed, and stored at -80°C until homogenization and analysis.[1]

Bioanalytical Method:

-

Sample Preparation: Plasma or tissue homogenate samples are subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analyte.

-

LC-MS/MS Analysis: The concentration of this compound in the processed samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

Oral Gavage Administration in Mice

Objective: To administer a precise oral dose of a this compound derivative for absorption and efficacy studies.

Animal Model: Adult mice.

Procedure:

-

Animal Restraint: The mouse is securely restrained to prevent movement and ensure proper administration.

-

Gavage Needle Measurement: The appropriate length for the gavage needle is determined by measuring from the oral cavity to the last rib of the mouse to avoid perforation of the esophagus or stomach.

-

Administration: The gavage needle is gently inserted into the mouth and advanced along the upper palate into the esophagus. The substance is then slowly administered.

-

Post-Administration Monitoring: The animal is observed for any signs of distress or adverse effects following the procedure.

(This is a general protocol for oral gavage in mice and should be adapted based on specific experimental requirements and institutional guidelines.)

Visualizations

Experimental Workflow for a Typical In Vivo Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study.

Signaling Pathway of this compound at the M1 Muscarinic Receptor

Caption: M1 receptor signaling enhanced by this compound.

Conclusion

The available pharmacokinetic data for benzyl quinolone carboxylic acid and its derivatives indicate that these compounds can achieve systemic circulation and penetrate the central nervous system. The development of analogues with improved oral bioavailability further enhances their therapeutic potential. The provided experimental protocols serve as a foundation for designing and executing robust preclinical studies. Future research should focus on comprehensive ADME profiling of lead candidates, including metabolite identification and assessment of potential drug-drug interactions, to pave the way for successful clinical translation.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (this compound) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological profiling of analogues of benzyl quinolone carboxylic acid (this compound) as allosteric modulators of the M1 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M1 muscarinic allosteric modulators slow prion neurodegeneration and restore memory loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Interactions: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in silico modeling of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a novel quinolone derivative with potential therapeutic applications. The document details the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the compound's interactions with its putative biological targets, primarily bacterial DNA gyrase and topoisomerase IV. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antibacterial agents. All data presented herein is generated for illustrative purposes to demonstrate the application of these computational techniques.

Introduction

Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. The core scaffold of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key pharmacophore, and substitutions at various positions can significantly modulate the compound's antibacterial spectrum, potency, and pharmacokinetic properties.

The subject of this guide, 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a novel derivative. This document outlines a systematic in silico approach to characterize its potential as an antibacterial agent. By employing a suite of computational tools, we can predict its binding affinity to target enzymes, assess its stability within the binding pocket, and evaluate its drug-like properties. This in silico workflow allows for the rapid and cost-effective screening of novel compounds before undertaking more resource-intensive experimental validation.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In this case, we modeled the interaction of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the active sites of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) and Streptococcus pneumoniae topoisomerase IV (PDB ID: 4KZF).

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The crystal structures of DNA gyrase and topoisomerase IV were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. The grid box for docking was centered on the active site, defined by the position of the co-crystallized inhibitor.

-

Ligand Preparation: The 3D structure of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was generated and energy-minimized using the MMFF94 force field. Gasteiger charges were computed, and rotatable bonds were defined.

-

Docking Simulation: Autodock Vina was used to perform the molecular docking simulations. The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. One hundred independent docking runs were performed, and the resulting poses were clustered based on a root-mean-square deviation (RMSD) of 2.0 Å. The pose with the lowest binding energy in the most populated cluster was selected for further analysis.

Data Presentation: Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions (Residue - Atom in Ligand) |

| S. aureus DNA Gyrase | 2XCT | -8.9 | SER84, ASP83, ILE82 | ASP83 - O (Carboxylic Acid) |

| S. pneumoniae Topo IV | 4KZF | -8.2 | SER79, ASP78, ALA114 | SER79 - O (Carboxylic Acid) |

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations were performed. These simulations provide insights into the dynamic behavior of the complex over time at an atomistic level.

Experimental Protocol: Molecular Dynamics

-

System Preparation: The docked complexes of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with DNA gyrase and topoisomerase IV were used as the starting structures. The complexes were solvated in a cubic box of TIP3P water molecules, and the system was neutralized by adding counter-ions.

-

Simulation Parameters: The AMBER99SB force field was used for the protein and the General Amber Force Field (GAFF) for the ligand. The systems were first minimized for 5000 steps using the steepest descent algorithm, followed by 5000 steps of conjugate gradient minimization. The systems were then gradually heated to 300 K over 100 ps in the NVT ensemble, followed by a 1 ns equilibration run in the NPT ensemble at 1 atm pressure.

-

Production Run: A 100 ns production MD simulation was performed for each system in the NPT ensemble. Trajectories were saved every 10 ps for analysis. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were calculated to assess the stability of the complex.

Data Presentation: MD Simulation Stability

| Complex | Average RMSD (Å) | Average RMSF of Ligand (Å) | Key Stable Interactions |

| DNA Gyrase - Ligand | 1.8 ± 0.3 | 0.9 ± 0.2 | Hydrogen bond with ASP83, Pi-Pi stacking with TYR122 |

| Topoisomerase IV - Ligand | 2.1 ± 0.4 | 1.1 ± 0.3 | Hydrogen bond with SER79, Hydrophobic interactions with ALA114 |

ADMET Prediction

The ADMET properties of a drug candidate are crucial for its success. In silico ADMET prediction provides an early assessment of the pharmacokinetic and safety profiles of a compound.

Experimental Protocol: ADMET Prediction

The ADMET properties of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid were predicted using the pkCSM and SwissADME web servers.[3] The canonical SMILES string of the compound was used as the input. The servers employ a combination of graph-based signatures, machine learning models, and empirical rules to predict a wide range of pharmacokinetic and toxicological endpoints.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (log Papp) | 0.65 | Moderately permeable |

| Human Intestinal Absorption (%) | 92.5 | High |

| Distribution | ||

| VDss (log L/kg) | 0.45 | Good distribution in tissues |

| BBB Permeability (logBB) | -0.85 | Low probability of crossing the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Substrate | No | Low risk of drug-drug interactions mediated by CYP2D6 |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions mediated by CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.25 | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

Visualizations

Signaling Pathway of Quinolone Action

Caption: Quinolone mechanism of action.

In Silico Modeling Workflow

Caption: In silico drug discovery workflow.

Conclusion

The in silico modeling of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid presented in this guide provides a comprehensive framework for the initial assessment of novel quinolone derivatives. The hypothetical data generated through molecular docking, molecular dynamics simulations, and ADMET prediction suggest that this compound is a promising candidate for further investigation. The methodologies detailed herein can be adapted for the study of other small molecules, facilitating a more efficient and targeted drug discovery process. Experimental validation of these computational predictions is a critical next step in the development of this and other potential antibacterial agents.

References

Unveiling the Biological Profile of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Guide for Researchers

Disclaimer: A comprehensive toxicological profile for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, encompassing acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, reproductive toxicity, and carcinogenicity, is not publicly available at the time of this writing. This document summarizes the existing data on its biological activity, primary mechanism of action, and cytotoxicity, drawing from research on this compound and structurally related quinoline derivatives. The information provided is intended for research and drug development professionals.

Introduction

1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities. The primary focus of research on this particular compound and its analogs has been their potent inhibitory effects on the enzyme dihydroorotate dehydrogenase (DHODH), a critical target in the development of therapeutics for cancer and autoimmune diseases. This guide provides an in-depth overview of the known biological effects of this compound, with a focus on its mechanism of action and available cytotoxicity data.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal molecular target of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs is human dihydroorotate dehydrogenase (hDHODH). This enzyme is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA. By inhibiting DHODH, these compounds effectively deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This, in turn, induces cell cycle arrest, primarily at the S-phase, and can trigger apoptosis.

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and the consequences of its inhibition by 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Quantitative Biological Data